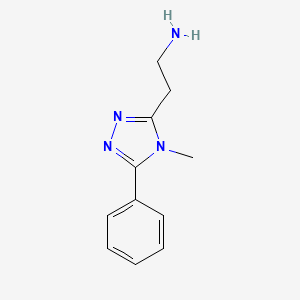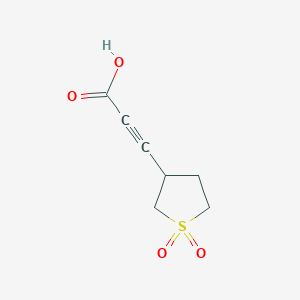
3-(3-Chloropropyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloropropyl)oxane is an organic compound with the molecular formula C8H15ClO It is a derivative of oxane, featuring a chloropropyl group attached to the third carbon of the oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloropropyl)oxane typically involves the reaction of oxane with 3-chloropropyl acetate in the presence of a base such as potassium hydroxide at elevated temperatures (around 150°C). This reaction yields this compound along with by-products like water, potassium chloride, and potassium acetate .
Industrial Production Methods: Industrial production methods for this compound often involve the hydrosilylation of allyl chloride with trichlorosilane in the presence of a platinum-containing catalyst. This method is efficient and yields high purity products .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Chloropropyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted oxanes depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
3-(3-Chloropropyl)oxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of functional polysiloxanes and other materials with unique properties .
Mecanismo De Acción
The mechanism of action of 3-(3-Chloropropyl)oxane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the chloropropyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form various derivatives that can interact with different molecular targets and pathways .
Comparación Con Compuestos Similares
3-Chloropropyltrimethoxysilane: Similar in structure but contains a trimethoxysilane group instead of an oxane ring.
Oxetane: A four-membered ring compound with similar reactivity but different applications.
3-Chloropropyltrichlorosilane: Used in similar applications but has different chemical properties due to the presence of trichlorosilane
Uniqueness: 3-(3-Chloropropyl)oxane is unique due to its specific structure, which combines the reactivity of the chloropropyl group with the stability of the oxane ring. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H15ClO |
|---|---|
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
3-(3-chloropropyl)oxane |
InChI |
InChI=1S/C8H15ClO/c9-5-1-3-8-4-2-6-10-7-8/h8H,1-7H2 |
Clave InChI |
TXYSYOLJSDHQBS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one](/img/structure/B13182262.png)
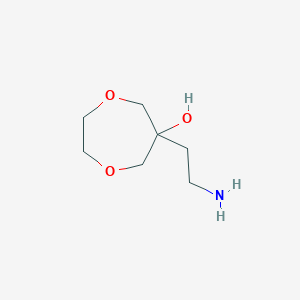
![N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13182268.png)
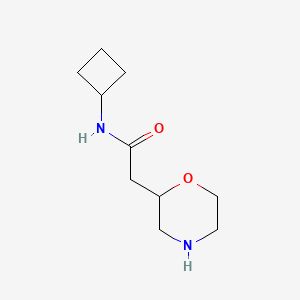

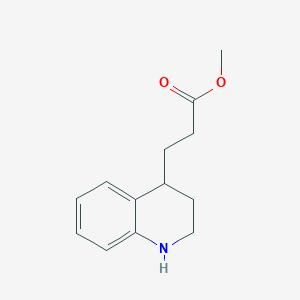

![2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13182311.png)
